
5-(4-甲氧基苯基)-1-(3-甲氧基丙基)-2-甲基-1H-吡咯-3-羧酸
描述
The compound "5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One such method involves the relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides, leading to the formation of pyrrolylpyridinium salts, which can be further modified to introduce substituents at the pyrrole nitrogen . Another approach for synthesizing pyrrole derivatives is the reaction of N-substituted pyrrolidinones with alkaline methoxide, yielding 5-methoxylated 3-pyrrolin-2-ones . These methods highlight the versatility of pyrrole chemistry in introducing various functional groups to the core structure.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be elucidated using X-ray crystallography and quantum chemical calculations. For instance, the crystal structure of a related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, has been solved, revealing the geometry and intermolecular interactions within the crystal . Theoretical studies, such as density functional theory calculations, can provide optimized geometrical parameters that are in good agreement with experimental data .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the reaction with singlet oxygen can yield peroxidic intermediates, which can couple with nucleophiles to produce 5-substituted pyrroles . These reactions are crucial for the synthesis of complex molecules, such as prodigiosin analogs.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of methoxy groups and other substituents can affect properties such as solubility, boiling point, and reactivity. QSAR studies have demonstrated that the analgesic and antiinflammatory potencies of benzoylpyrrolopyrrolecarboxylic acids are correlated with the steric and hydrogen-bonding properties of the substituents . Additionally, the nonlinear optical properties of pyrrole derivatives can be attributed to the small energy gap between the frontier molecular orbitals .
科学研究应用
合成和药理活性
化合物5-(4-甲氧基苯基)-1-(3-甲氧基丙基)-2-甲基-1H-吡咯-3-羧酸参与了具有潜在药理活性的各种杂环化合物的合成。例如,1-(2-氨基甲基苯基)-1H-吡咯盐酸盐和甲醇中的2-甲氧基乙酸甲酯之间的反应导致形成5,6-二氢-4H-吡咯并[1,2-a][1,4]苯并二氮杂卓-4-羧酸甲酯。该化合物的后续修饰产生了5-芳基-5,6-二氢-4H-吡咯并[1,2-a][1,4]苯并二氮杂卓-4-羧酸,研究了它们的镇痛、抗炎和神经心理行为作用(Massa et al., 1989)。
抗菌活性
合成了一系列新型(E)-甲基2,4-二甲基-5-(3-氧代-3-苯基丙-1-烯-1-基)-1H-吡咯-3-羧酸衍生物,并评估了它们的体外抗菌活性。发现这些衍生物中甲氧基的引入增强了它们的抗菌和抗真菌特性,表明此类化合物在开发新型抗菌剂中具有潜力(Hublikar et al., 2019)。
与金属离子的相互作用
已经合成了抗炎药与Zn(II)、Cd(II)和Pt(II)金属离子的络合物,包括吡咯羧酸衍生物。与母体配体相比,这些络合物显示出增强的抗菌和生长抑制活性,表明吡咯羧酸衍生物在开发具有改进功效的新型治疗剂中的潜在应用(Dendrinou-Samara et al., 1998)。
吡咯并吡啶类似物的合成
该化合物还与吡咯并吡啶类似物的合成有关,该类似物在体外显示出抗菌活性。这表明该化合物在促进新型抗菌剂开发方面的多功能性,突出了其在药物研究中的重要性(Toja et al., 1986)。
属性
IUPAC Name |
5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methylpyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-12-15(17(19)20)11-16(18(12)9-4-10-21-2)13-5-7-14(22-3)8-6-13/h5-8,11H,4,9-10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNKUORASIRBQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1CCCOC)C2=CC=C(C=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




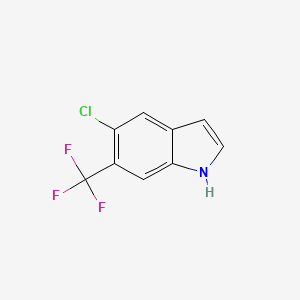
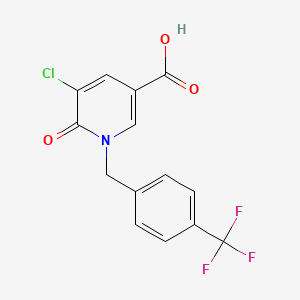
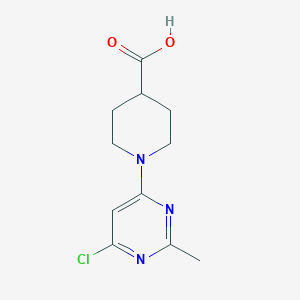
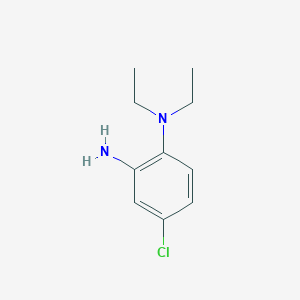

![(2-Chloro-3-pyridinyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B3022129.png)
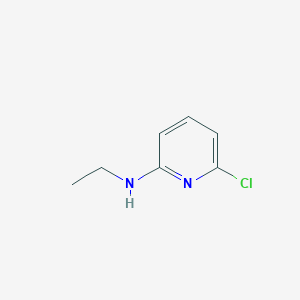
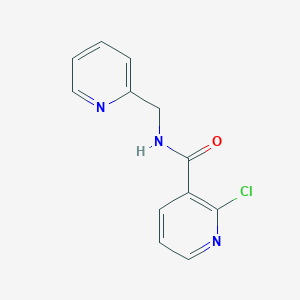


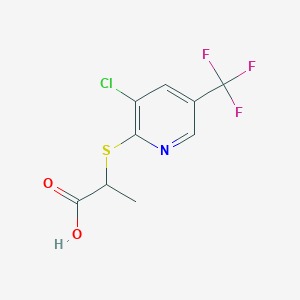
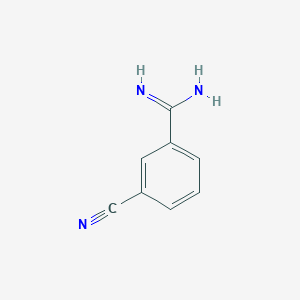
![1-{[5-(cyclopropylcarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3022141.png)